![molecular formula C9H6Cl2N2O3 B2563130 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride CAS No. 1322604-90-9](/img/structure/B2563130.png)
7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride
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Overview
Description
The compound “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It is a part of a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The molecular formula of the compound is C8H4ClN3O3 .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, including “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride”, involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .Molecular Structure Analysis
The cation of the salt is almost co-planar as evidenced by the two conjugated rings with a dihedral angle of only 0.230° and the C8–N2–C4–N1, Cl2–C2–C3–O1, and C9–C1–C2–C3 torsion angles of −180.0 (3), 3.5 (5), and 177.1 (4)°, respectively .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in a catalytic photoredox C−H arylation process . The proposed photocatalytic cycle is analogous to that proposed previously for closely related photoredox C−H arylations with aryl diazonium salts as aryl radical sources .Physical And Chemical Properties Analysis
The compound has a molecular formula of C8H4ClN3O3 and an average mass of 225.589 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Therapeutic Potential
Pyrido[1,2-a]pyrimidines, the class of compounds to which “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” belongs, have shown significant therapeutic interest . They have been used as building blocks for applications in medicinal chemistry and bioorganic chemistry .
Antimicrobial Activity
Some derivatives of pyrido[1,2-a]pyrimidines have shown good antimicrobial potential . This suggests that “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could potentially be used in the development of new antimicrobial agents.
Anti-HIV Activity
Compounds related to “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” have been screened for potential inhibitory activity against HIV integrase . This indicates a potential application in the treatment of HIV.
Use in Catalytic Photoredox C−H Arylation
“7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” and related compounds have been used in catalytic photoredox C−H arylation . This method has a broad substrate scope and represents a metal-free alternative for the synthesis of various heterocyclic systems.
Fluorescent Sensing and Labeling
Many of these heterocyclic systems, including pyrido[1,2-a]pyrimidines, are fluorescent, making them suitable for fluorescent sensing and labeling .
Cardiovascular Therapeutics
Pyrido[1,2-a]pyrimidines are associated with cardiovascular therapeutics . Therefore, “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could potentially be used in the development of cardiovascular drugs.
Antitumor Agents
Pyrido[1,2-a]pyrimidines are also associated with antitumor therapeutics . This suggests that “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” could be used in the development of new antitumor agents.
Anti-Inflammatory Agents
Finally, pyrido[1,2-a]pyrimidines are associated with anti-inflammatory agents . This indicates a potential application of “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” in the treatment of inflammatory conditions.
Mechanism of Action
While the specific mechanism of action for “7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride” is not mentioned in the search results, similar compounds have been evaluated for their in vitro anti-HIV-1 activity . Molecular docking studies showed that these compounds bind into the active site of HIV-1 integrase such that the keto oxygen atom at position C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
properties
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3.ClH/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5;/h1-4H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPYEEIYNHBLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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